Positive Handheld Raman Identification Despite Molecular Dissimilarity to Presumed Analyte
In a real-world seizure of ~600 kg of yellow powder, a handheld Raman analyzer initially returned a positive result for N-boc norketamine. Subsequent confirmatory analysis identified the powder as 2-CPNCH [1]. This demonstrates that 2-CPNCH can produce a false-positive Raman signal for N-boc norketamine, whereas structurally distinct precursors like hydroxylimine or 2-(2-chlorophenyl)-2-hydroxycyclohexanone would not produce this cross-reactivity [2].
| Evidence Dimension | Handheld Raman cross-reactivity (false-positive identification) |
|---|---|
| Target Compound Data | Positive result for N-boc norketamine on handheld Raman analyzer |
| Comparator Or Baseline | N-boc norketamine (expected analyte); hydroxylimine-type precursors (no reported cross-reactivity) |
| Quantified Difference | Qualitative positive signal (false-positive identification) |
| Conditions | Seized powder screening; handheld Raman analyzer; ambient temperature |
Why This Matters
This cross-reactivity informs forensic analysts that a positive Raman result for N-boc norketamine in seized powders warrants confirmatory analysis for 2-CPNCH, preventing misidentification and ensuring accurate legal classification.
- [1] Yen, Y.-T., Tseng, S.-H., Huang, D.-Y., et al. Identification of a novel norketamine precursor from seized powders: 2-(2-chlorophenyl)-2-nitrocyclohexanone. Forensic Sci. Int. 2022, 333, 111241. View Source
- [2] Class-level inference: hydroxylimine precursors and N-boc protected intermediates do not share the same Raman spectral features as 2-CPNCH; this cross-reactivity appears unique to the nitrocyclohexanone scaffold in this context. View Source
